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Compound of Interest

Compound Name:
2-Bromo-4-(2-

fluoroethoxy)pyridine

Cat. No.: B14906829 Get Quote

Part 1: Strategic Overview & Chemical Profile
The "Bifunctional" Advantage
2-Bromo-4-(2-fluoroethoxy)pyridine represents a high-value scaffold due to its orthogonal

reactivity profile.[1] It combines a chemically stable "tail" (the fluoroethoxy group) with a

reactive "head" (the 2-bromo handle).[1]

The 4-(2-Fluoroethoxy) Motif: Acts as a bioisostere for methoxy/ethoxy groups.[1] The

terminal fluorine atom lowers electron density, reducing oxidative metabolism (O-

dealkylation) while modulating lipophilicity (

).[1] It is also a critical structural motif in PET radiotracer development (as a

F cold standard for

F-labeled ligands).[1]

The 2-Bromo Handle: Located at the highly activated

-position relative to the nitrogen, this bromide is an excellent candidate for Palladium-
catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen
exchange.[1]
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Property Value Relevance in Synthesis

CAS Number 1314643-18-1
Unique identifier for sourcing.

[1]

Molecular Formula

C

H

BrFNO

MW: 220.04 g/mol .[1]

Appearance Colorless to pale yellow oil
Liquid handling; easy to

dispense.[1]

Boiling Point ~240°C (predicted)
High boiling point allows high-

temp couplings without loss.[1]

Solubility DCM, THF, EtOAc, MeOH
Compatible with standard

organic solvents.

Storage 2-8°C, Inert Atmosphere
Prevent oxidation/discoloration

over long periods.[1]

Part 2: Synthetic Protocols
Protocol A: Regioselective Synthesis of the Building
Block
Use this protocol if the building block is not commercially available or requires fresh

preparation.

Objective: Synthesize 2-Bromo-4-(2-fluoroethoxy)pyridine from 2-bromo-4-fluoropyridine via

Nucleophilic Aromatic Substitution (S

Ar). Mechanism: The 4-position of the pyridine ring is significantly more electrophilic than the 2-
position due to the para-relationship with the pyridine nitrogen, allowing highly selective
substitution of the fluorine atom.[1]

Materials
Substrate: 2-Bromo-4-fluoropyridine (1.0 equiv)
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Nucleophile: 2-Fluoroethanol (1.2 equiv)[1]

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 equiv) in anhydrous

THF at 0°C.

Alkoxide Formation: Add 2-Fluoroethanol (1.2 equiv) dropwise.[1] Stir for 15 min at 0°C until

H

evolution ceases.

Addition: Add 2-Bromo-4-fluoropyridine (1.0 equiv) dropwise as a solution in THF.

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

Self-Validating Check: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf

~0.[1]6) should disappear, replaced by a lower Rf spot (product).

Quench & Workup: Cool to 0°C. Quench carefully with sat. NH

Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO

, and concentrate.[2]

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling (API
Fragment Assembly)
This protocol demonstrates the coupling of the building block with an aryl boronic acid, a

common step in the synthesis of kinase inhibitors (e.g., VEGFR or EGFR targets).

Reaction Scheme: 2-Bromo-4-(2-fluoroethoxy)pyridine + Ar-B(OH)2 -> [Pd] -> 2-Aryl-4-(2-

fluoroethoxy)pyridine[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://veeprho.com/impurities/1288338-69-1-lansoprazole-related-compound-b/
https://veeprho.com/impurities/1288338-69-1-lansoprazole-related-compound-b/
https://veeprho.com/impurities/1288338-69-1-lansoprazole-related-compound-b/
https://veeprho.com/impurities/1288338-69-1-lansoprazole-related-compound-b/
https://veeprho.com/impurities/1288338-69-1-lansoprazole-related-compound-b/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6063323/
https://www.benchchem.com/product/b14906829?utm_src=pdf-body
https://veeprho.com/impurities/1288338-69-1-lansoprazole-related-compound-b/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14906829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials
Halide: 2-Bromo-4-(2-fluoroethoxy)pyridine (1.0 equiv)[1]

Boronic Acid: Phenylboronic acid (or specific API fragment) (1.2 equiv)[1]

Catalyst: Pd(dppf)Cl

[1]·DCM (3-5 mol%)[1]

Base: K

CO

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
Inert Setup: Charge a reaction vial with the Halide (1.0 equiv), Boronic Acid (1.2 equiv), and

Pd(dppf)Cl

(0.05 equiv). Seal and purge with Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane (sparged with Argon for 10 min) via syringe.

Base Addition: Add 2.0 M aq. K

CO

(3.0 equiv).[1] The biphasic mixture requires vigorous stirring.[1]

Heating: Heat the block to 90°C for 4–12 hours.

Senior Scientist Tip: If the substrate contains steric bulk (ortho-substituents), switch to

Pd(PPh

)

or XPhos Pd G2 and increase temp to 100°C.[1]
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Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.[1]

Concentrate.

Purification: Silica gel chromatography. Pyridine derivatives often streak; add 1% Et

N to the eluent if necessary.[1]

Troubleshooting Table
Observation Root Cause Corrective Action

Low Conversion (<20%)
Catalyst poisoning or O

leak.[1]

Degas solvents thoroughly

(freeze-pump-thaw).[1]

Increase catalyst loading to 5

mol%.

Protodeboronation Unstable boronic acid.[1]

Switch base to mild Cs

CO

or KF.[1] Use anhydrous

conditions (Dioxane/DMF).[1]

Homocoupling (Biaryl)
Excess O

present.

Ensure strict inert atmosphere.

[1]

Part 3: Visualization of Workflows
Synthesis & Reactivity Pathway
This diagram illustrates the logical flow from starting materials to the final coupled API

fragment, highlighting the regioselectivity.

2-Bromo-4-fluoropyridine
(Precursor)

2-Bromo-4-(2-fluoroethoxy)pyridine
(Target Building Block)

 SNAr (Regioselective)

2-Fluoroethanol
+ NaH 2-Aryl-4-(2-fluoroethoxy)pyridine

(API Scaffold)

 C-C Bond Formation

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)
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Click to download full resolution via product page

Caption: Regioselective synthesis of the building block followed by C-C bond formation via

Suzuki coupling.

Mechanistic Logic: Why the 4-Position?
Understanding the electronic bias is crucial for avoiding impurities.[1]
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Click to download full resolution via product page

Caption: Electronic activation analysis showing why S_NAr occurs selectively at the 4-position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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